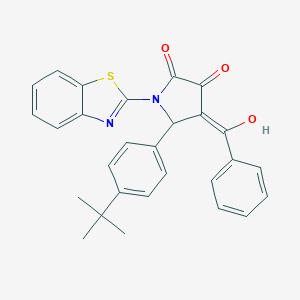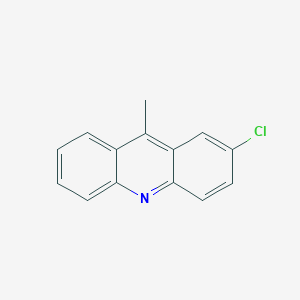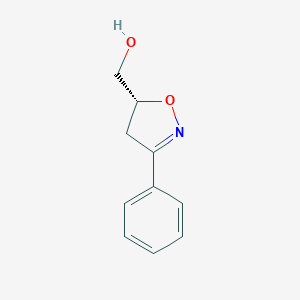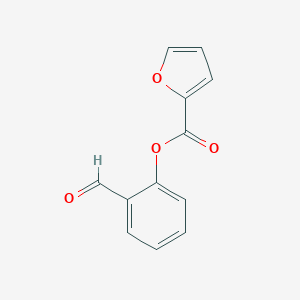
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the family of pyrrolones, which are known for their diverse biological activities. BBP has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
作用机制
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of various enzymes, including phosphodiesterase and topoisomerase, which are involved in cell proliferation and DNA replication. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of various signaling pathways, including the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kB pathway. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases by inhibiting the formation of amyloid beta peptides.
实验室实验的优点和局限性
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits various advantages and limitations for lab experiments. One of the advantages of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit diverse biological activities, making it a potential candidate for drug development. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to study the potential of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in treating other diseases, such as cardiovascular diseases and diabetes. Moreover, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its potential in drug development. Additionally, the development of more efficient synthesis methods for 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can facilitate its use in various scientific research applications.
合成方法
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction with tert-butylphenylacetylene and 3,4-dihydroxy-2-pyrrolidinone. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta peptides.
属性
分子式 |
C28H24N2O3S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
InChI 键 |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)


![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)






![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)